Cas no 57517-08-5 (2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on)

2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on structure
57517-08-5 structure
Product Name:2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on
CAS No:57517-08-5
Molecular Formula:C21H22O2
Molecular Weight:306.39818
CID:2073682
PubChem ID:389885

2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on Properties

Names and Identifiers

    • 2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on
    • 9-Isopropyl-2,2,5-trimethyl-8H-phenaleno(1.9-bc)furan-8-on
    • 9-Isopropyl-2,2,5-trimethyl-8H-phenalenofuran-8-on
    • 9-isopropyl-2,2,5-trimethylphenalenofuran-8(2H)-one
    • salivlenone
    • salvelinone
    • Salvilenone
    • 9-Isopropyl-2,2,5-trimethylphenaleno[1,9-bc]furan-8(2H)-one
    • CHEMBL1997332
    • NSC686514
    • NSC-686514
    • NCI60_031204
    • DB-318513
    • 57517-08-5
    • InChIKey: WDBJFWOOWQREKA-UHFFFAOYSA-N
    • Inchi: InChI=1S/C20H20O2/c1-10(2)15-18(21)13-7-6-11(3)12-8-9-14-17(16(12)13)19(15)22-20(14,4)5/h6-10H,1-5H3
    • SMILES: CC(C)C1=C2OC(C)(C)c3ccc4c(C)ccc(C1=O)c4c23 |c:3|

Computed Properties

  • Exact Mass: 292.146329876Da
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 292.146329876Da
  • Heavy Atom Count: 22
  • Complexity: 542
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 4.5
  • Topological Polar Surface Area: 26.3Ų

2-Isopropyl-4,4,7-trimethyl-1H-phenaleno-furan-1-on Related Literature

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